REACTION_CXSMILES
|
CN[CH2:3][C:4]1[CH:12]=[CH:11][C:9]([OH:10])=[C:6]([O:7][CH3:8])[CH:5]=1.[C-:13]#[N:14].[Na+].C(O)(=O)C>CS(C)=O.O>[OH:10][C:9]1[CH:11]=[CH:12][C:4]([CH2:3][C:13]#[N:14])=[CH:5][C:6]=1[O:7][CH3:8] |f:1.2|
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Name
|
|
Quantity
|
160.8 g
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Type
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reactant
|
Smiles
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CNCC1=CC(OC)=C(O)C=C1
|
Name
|
|
Quantity
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54 g
|
Type
|
reactant
|
Smiles
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[C-]#N.[Na+]
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Name
|
|
Quantity
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100 mL
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Type
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reactant
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Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
200 mL
|
Type
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solvent
|
Smiles
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O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
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Smiles
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CS(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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125 °C
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Type
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CUSTOM
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Details
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the mixture is stirred for a further 2 hours under nitrogen at 125°C
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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DISSOLUTION
|
Details
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dissolved
|
Type
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TEMPERATURE
|
Details
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It then cooled to 80°C
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Type
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DISTILLATION
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Details
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the dimethylsulphoxide is distilled off in a water-pump vacuum
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Type
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ADDITION
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Details
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900 ml of water are added to the residue which
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Type
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EXTRACTION
|
Details
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is extracted with 350 ml of chloroform
|
Type
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EXTRACTION
|
Details
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The chloroform phase is extracted
|
Type
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STIRRING
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Details
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by shaking with water
|
Type
|
DRY_WITH_MATERIAL
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Details
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dried with sodium sulphate
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Type
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DISTILLATION
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Details
|
On distilling off the chloroform in vacuo
|
Type
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CUSTOM
|
Details
|
an oil is obtained
|
Type
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TEMPERATURE
|
Details
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which is cooled
|
Type
|
CUSTOM
|
Details
|
The crystals formed
|
Type
|
CUSTOM
|
Details
|
melt at 53°-54°C
|
Type
|
CUSTOM
|
Details
|
(boiling point0.1 :140°-144°C)
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
OC1=C(C=C(C=C1)CC#N)OC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |